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Compound of Interest

3-Fluoro-2-methoxyphenylacetic
Compound Name:

acid

cat. No.: B1390712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 3-Fluoro-2-methoxyphenylacetic acid. Due to the limited availability of published
experimental spectra for this specific compound, this document outlines the expected
spectroscopic data based on its chemical structure and by drawing comparisons with
structurally similar molecules. Furthermore, it details the standard experimental protocols

required to obtain and verify this data, serving as a practical resource for researchers in the
field.

Compound Profile

3-Fluoro-2-methoxyphenylacetic acid is an organic compound with potential applications in
medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for its
identification, purity assessment, and structural elucidation.
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Property Value

Molecular Formula CoHoFO3

Molecular Weight 184.17 g/mol

CAS Number 1017778-30-1

Canonical SMILES COC1=C(C=CC=C1F)CC(=0)O[1]
Melting Point 87-89 °C[2]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Fluoro-2-
methoxyphenylacetic acid based on its functional groups and data from analogous
compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methylene protons of the acetic acid side chain, the methoxy group protons, and
the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the adjacent
aromatic proton signals.

Expected Chemical

Proton _ Multiplicity Integration
Shift (8, ppm)
Carboxylic Acid (- )
10.0-13.0 Singlet (broad) 1H
COOH)
Aromatic Protons (Ar- )
6.8-7.5 Multiplet 3H
H)
Methylene (-CHz) ~3.6 Singlet 2H
Methoxy (-OCHs) ~3.9 Singlet 3H

e 13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the
aromatic carbons (with splitting due to the fluorine atom), the methylene carbon, and the
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methoxy carbon. Carboxyl carbons typically appear in the 165-185 6 range[3][4].

Carbon

Expected Chemical Shift (8, ppm)

Carbonyl (-C=0)

170 - 180

Aromatic C-F 150 - 165 (Doublet)
Aromatic C-O 145 - 155

Aromatic C-H 110 - 130
Methylene (-CHz) 35-45

Methoxy (-OCHs) 55-65

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the

substituted benzene ring. Carboxylic acids typically show a very broad O-H stretch and a

strong C=0 stretch[3][5].

Expected Wavenumber

Functional Group

Intensity

(cm~)
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad
C=0 (Carboxylic Acid) 1680 - 1720 Strong
C-O (Carboxylic Acid/Ether) 1210 - 1320 Medium
C-F (Aromatic) 1000 - 1400 Medium-Strong
C-H (Aromatic/Aliphatic) 2850 - 3100 Medium-Weak

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M*) and characteristic

fragmentation patterns.
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Parameter Expected Value
Molecular lon (M*) m/z 184
Key Fragmentation lons Loss of -COOH (m/z 139)

Loss of -CH2COOH (m/z 123)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 3-Fluoro-2-

methoxyphenylacetic acid.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Weigh approximately 5-10 mg of 3-Fluoro-2-methoxyphenylacetic acid.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-
de).

o Transfer the solution to a 5 mm NMR tube.
 Instrumentation and Data Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire a 3C NMR spectrum, which may require a longer acquisition time.

o Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including
Fourier transformation, phase correction, and baseline correction.

o Reference the spectra to the residual solvent peak.

3.2. Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

 Instrumentation and Data Acquisition:

[e]

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o

Record a background spectrum of the clean ATR crystal.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

The instrument software will automatically ratio the sample spectrum to the background

[¢]

spectrum to produce the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry (MS)
e Sample Preparation (for GC-MS):

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane).

o Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to
improve volatility and thermal stability, though direct analysis is often possible.

e Instrumentation and Data Acquisition (GC-MS):

[¢]

Inject the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

[¢]

The gas chromatograph will separate the compound from any impurities.

[e]

The separated compound will then be introduced into the mass spectrometer.

(¢]

Electron lonization (EIl) is a common ionization method for this type of analysis.

[¢]

The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-
charge ratio, and a detector will record the abundance of each ion.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a novel or uncharacterized compound like 3-Fluoro-2-
methoxyphenylacetic acid.

( Compound Synthesis \
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NMR Spectroscopy
(H, 13C) IR Spectroscopy ( Mass Spectrometry )
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of 3-Fluoro-
2-methoxyphenylacetic acid and the experimental procedures to obtain them. For definitive
structural confirmation, the acquisition of actual experimental data is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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